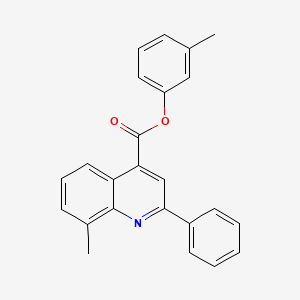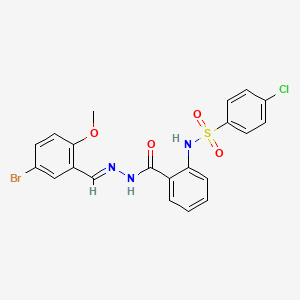![molecular formula C17H14N2O4 B12039896 N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039896.png)
N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide est un composé organique complexe avec une structure unique qui comprend un cycle furane, un groupe hydroxyle et un noyau pyrroloquinoléine. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide implique généralement l'amidation de l'éthyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate avec de la 2-furylméthylamine . La réaction est effectuée dans des conditions contrôlées pour garantir des rendements élevés et une pureté élevée. Les conditions optimales incluent l'utilisation d'un solvant approprié, tel que le diméthylformamide (DMF), et d'un catalyseur pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des techniques telles que la synthèse en continu et la surveillance automatisée des réactions pourraient être utilisées pour améliorer la production.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le cycle furane peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en milieu acide.
Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont des agents réducteurs courants.
Substitution : Des réactifs électrophiles comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés pour des réactions de substitution sur le cycle furane.
Principaux produits
Oxydation : Formation d'un dérivé cétonique.
Réduction : Formation d'un dérivé alcoolique.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels et comme composé chef de file pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Par exemple, il peut agir comme un inhibiteur de l'aldostérone synthase, affectant la régulation de la pression artérielle et de l'équilibre hydrique .
Applications De Recherche Scientifique
N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldosterone synthase, affecting the regulation of blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-fluorophényl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 7-hydroxy-5-oxo-N-(2-pyridinylméthyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- N-(2,3-diméthylphényl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Unicité
N-(2-furylméthyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide est unique en raison de la présence du cycle furane, qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle le différencie des autres composés similaires et peut contribuer à ses activités et applications spécifiques.
Propriétés
Formule moléculaire |
C17H14N2O4 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H14N2O4/c20-15-12-5-1-3-10-6-7-19(14(10)12)17(22)13(15)16(21)18-9-11-4-2-8-23-11/h1-5,8,20H,6-7,9H2,(H,18,21) |
Clé InChI |
VFVOXUUTAYZVJU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)


![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
